
2-(4-Methylpyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methylpyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a complex organic compound that contains a pyridine ring, a pyrazole ring, a trifluoromethyl group, and a methyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings, followed by the introduction of the trifluoromethyl and methyl groups. One possible method could be the cyclization of appropriate precursors followed by substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, which are aromatic and therefore contribute to the stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the trifluoromethyl and methyl groups. The pyridine ring is nucleophilic at the carbon atoms, while the pyrazole ring is both nucleophilic and electrophilic, depending on the reaction conditions .Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-4-15-16(6-7)9-3-2-8(5-14-9)10(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQGCZPTVGNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyrazol-1-yl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

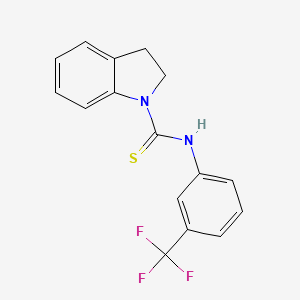
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
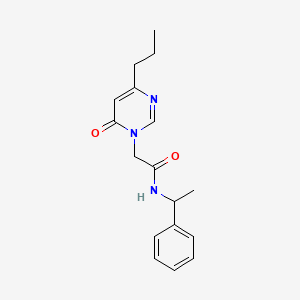

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
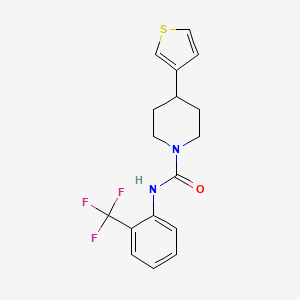
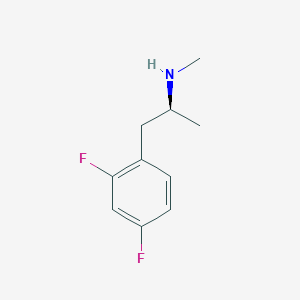
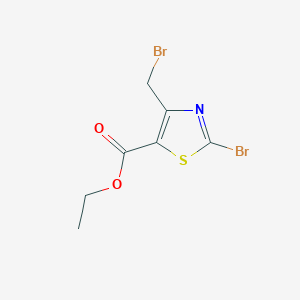
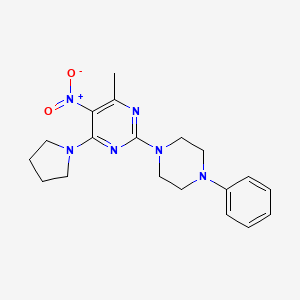

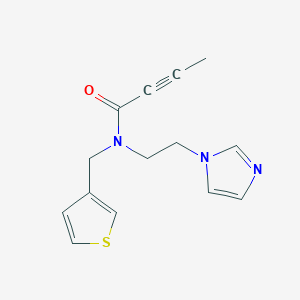
acetic acid](/img/structure/B2453261.png)
![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)
